molecular formula C11H10F3N3 B8630053 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE

3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE

Cat. No. B8630053
M. Wt: 241.21 g/mol
InChI Key: LCAPMONRBSQSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09382238B2

Procedure details

To a solution of 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole (560 mg, 2.065 mmol) in MeOH (10 mL) was added Pd/C (21.98 mg, 0.206 mmol) in one portion. Then the mixture was stirred under H2 for 12 h. LCMS analysis showed the starting material disappeared. The suspension was filtered through a pad of Celite® and the filter cake was washed with MeOH (2 mL). The combined filtrates were concentrated to dryness to give crude product, which was purified by preparative TLC (PE/EA=5/1, Rf=0.25) to afford pure product 3-(4-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (280 mg, 1.158 mmol, 56.1% yield). 1H NMR (400 MHz, CD3OD): δ 7.96 (s, 1H), 7.52 (s, 1H), 7.15 (s, 2H), 6.82 (s, 1H), 2.15 (s, 3H). ES-LCMS: m/z 242.1 (M+H).
Name
4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
21.98 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([N+:17]([O-])=O)[CH:8]=2)[CH:6]=1>CO.[Pd]>[CH3:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2[CH:8]=[C:9]([CH:10]=[C:11]([C:13]([F:16])([F:14])[F:15])[CH:12]=2)[NH2:17])[CH:6]=1

Inputs

Step One
Name
4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
560 mg
Type
reactant
Smiles
CC=1C=NN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
21.98 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred under H2 for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite®
WASH
Type
WASH
Details
the filter cake was washed with MeOH (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC (PE/EA=5/1, Rf=0.25)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1C=NN(C1)C=1C=C(N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.158 mmol
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 56.1%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.